Superior In Vitro Potency: L-662583 Inhibits hCA II with Sub-Nanomolar IC50
L-662583 exhibits significantly greater in vitro potency against purified human carbonic anhydrase II (hCA II) compared to MK-927, acetazolamide, and methazolamide. The IC50 of L-662583 is 0.7 nM, which is 18.6-fold lower than MK-927, 15.4-fold lower than acetazolamide, and 30.3-fold lower than methazolamide [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50 against human CA II) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | MK-927: 13.0 nM; Acetazolamide: 10.8 nM; Methazolamide: 21.2 nM |
| Quantified Difference | L-662583 is 18.6-fold more potent than MK-927, 15.4-fold more potent than acetazolamide, and 30.3-fold more potent than methazolamide. |
| Conditions | Purified human erythrocyte carbonic anhydrase II in vitro |
Why This Matters
This sub-nanomolar potency demonstrates L-662583's exceptional biochemical activity, establishing it as a superior research tool for experiments requiring maximal CA II inhibition at minimal concentrations.
- [1] Sugrue, M. F., Gautheron, P., Mallorga, P., Nolan, T. E., Graham, S. L., Schwam, H., Shepard, K. L., & Smith, R. L. (1990). L-662,583 is a topically effective ocular hypotensive carbonic anhydrase inhibitor in experimental animals. British Journal of Pharmacology, 99(1), 59–64. View Source
